Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Nucleophilic aromatic substitution SNAr Regioselective reactivity

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS 1024741-92-1, MF C₇H₆BrN₃, MW 212.05) is a heterocyclic building block belonging to the [1,2,3]triazolo[1,5-a]pyridine (pyridotriazole) family. This class is distinguished from the more common [1,2,4]triazolo[1,5-a]pyridine isomers by its unique ring-fusion pattern, which imparts markedly different reactivity: the triazole ring can undergo denitrogenative ring-opening to generate 2-(diazomethyl)pyridine intermediates, enabling access to diverse pyridine derivatives.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1024741-92-1
Cat. No. B1407286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
CAS1024741-92-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CN2N=N1)Br
InChIInChI=1S/C7H6BrN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3
InChIKeyLANPIAKLVSACTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS 1024741-92-1): Regioisomer-Specific Building Block for Coordination Chemistry and Medicinal Chemistry Scaffolds


6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS 1024741-92-1, MF C₇H₆BrN₃, MW 212.05) is a heterocyclic building block belonging to the [1,2,3]triazolo[1,5-a]pyridine (pyridotriazole) family [1]. This class is distinguished from the more common [1,2,4]triazolo[1,5-a]pyridine isomers by its unique ring-fusion pattern, which imparts markedly different reactivity: the triazole ring can undergo denitrogenative ring-opening to generate 2-(diazomethyl)pyridine intermediates, enabling access to diverse pyridine derivatives [1]. The compound bears a bromine atom at the 6-position of the pyridine ring and a methyl group at the 3-position of the triazole ring—a substitution pattern that critically determines its reactivity profile, synthetic utility, and differentiation from its 5-bromo, 7-bromo, and 4-bromo regioisomeric counterparts [2].

Why 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine Cannot Be Replaced by Its 5-Bromo or 7-Bromo Regioisomers


Within the [1,2,3]triazolo[1,5-a]pyridine scaffold, the position of the bromine substituent dictates a binary reactivity switch: bromine at the 5- or 7-position is activated toward nucleophilic aromatic substitution (SNAr), whereas bromine at the 6-position exhibits benzenoid inertness and is essentially unreactive under standard SNAr conditions [1]. This fundamental electronic difference—confirmed by Abarca-González in a comprehensive reactivity review—means that 5-bromo and 7-bromo analogs undergo facile displacement with nucleophiles, while the 6-bromo compound remains intact, enabling orthogonal synthetic strategies where selective functionalization at other positions is required [1]. Additionally, the 7-position undergoes efficient Suzuki–Miyaura cross-coupling with aryl boronic acids (moderate to good yields), a reactivity not shared by the 6-bromo regioisomer [2]. Conversely, the 6-bromo compound retains a Csp²–Br bond that tolerates metal-free Csp³–N bond-forming conditions, permitting sequential one-pot transformations not feasible with the more reactive 5- or 7-bromo analogs [3]. These regioisomer-specific reactivity profiles render generic substitution scientifically invalid for any application where positional selectivity matters.

Quantitative Differentiation Evidence: 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine vs. Closest Analogs


Nucleophilic Aromatic Substitution Reactivity: Binary Inertness at C-6 vs. Activated C-5 and C-7 Positions

In the [1,2,3]triazolo[1,5-a]pyridine system, the position of the bromine atom governs susceptibility to nucleophilic displacement. The 2002 review by Abarca-González establishes that bromotriazolopyridines bearing bromine at the 5- or 7-position are activated toward nucleophilic substitution, while bromine at the 6-position exhibits benzenoid inertness and does not undergo SNAr [1]. This binary reactivity divide—active (5-Br, 7-Br) vs. inert (6-Br)—has been experimentally validated across multiple substrates and nucleophiles as documented in the primary literature [1].

Nucleophilic aromatic substitution SNAr Regioselective reactivity Heterocyclic chemistry

Suzuki–Miyaura Cross-Coupling Site-Selectivity: 7-Position Reactivity vs. 6-Position Inertness in 3-Methyl-Substituted Triazolopyridines

The 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids to produce fluorescent 3-methyl-7-aryl derivatives in moderate to good yields, as demonstrated by Abarca et al. [1]. In contrast, the 6-bromo-3-methyl analog is not a competent substrate for this transformation due to the electronic deactivation of the C-6 position—consistent with the benzenoid inertness principle [2]. This means that 6-bromo-3-methyl cannot be used to install aryl groups at the 6-position via standard palladium-catalyzed cross-coupling, but it also means the C-6 bromine is stably retained under cross-coupling conditions applied at other positions.

Suzuki–Miyaura cross-coupling Regioselectivity Fluorescent probes C–C bond formation

Metal-Free Csp³–N Bond-Forming Tolerance: 6-Bromo Substituent Survives Sequential One-Pot Transformations

The TBAB-catalyzed metal-free Csp³–N coupling between pyridotriazoles and anilines, developed by Lamaa et al., explicitly tolerates the presence of a Csp²–Br bond on the triazolopyridine partner [1]. This tolerance enabled a sequential one-pot reaction: first, Csp³–N bond formation between a functionalized triazolopyridine (bearing a C-6 bromine) and an aniline; second, a Csp²–Csp² bond formation via Barluenga-type coupling with N-tosylhydrazones [1]. The 6-bromo substituent remained intact throughout both steps, demonstrating unique compatibility with this metal-free cascade. In contrast, 5-bromo and 7-bromo analogs would be expected to undergo competitive nucleophilic displacement under the amine-coupling conditions [2].

Metal-free coupling C–N bond formation Pyridotriazole Sequential one-pot synthesis

Synthetic Accessibility: Differential Starting Material Requirements for 6-Bromo vs. 7-Bromo Regioisomers

The synthetic routes to different bromo regioisomers are not interchangeable. According to Abarca et al. (2008), 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is accessible via direct regioselective lithiation of the parent 3-methyltriazolopyridine at −40 °C with LDA, followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) [1]. In contrast, 6-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine and its 5-bromo analog require halogenated pyridine-2-carboxaldehyde hydrazones as starting materials, proceeding through oxidative cyclization to form the triazole ring with the bromine pre-installed on the pyridine precursor [1][2]. This fundamental difference in synthetic approach means that the 6-bromo compound cannot be obtained by simple late-stage bromination of the 3-methyltriazolopyridine core, and its availability depends on the supply chain of specific brominated pyridine precursors.

Regioselective synthesis Halotriazolopyridine Lithiation Starting material cost

Commercially Available Purity Grades: 95% and 98% Specifications Across Multiple Vendors

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS 1024741-92-1) is commercially available from multiple suppliers at two distinct purity specifications: 95% (AKSci catalog 1673DZ, ChemShuttle catalog 133058) and 98% (Leyan catalog 1973725, MolCore) . Storage conditions vary by vendor: AKSci recommends long-term storage in a cool, dry place; ChemShuttle specifies 2–8 °C; GLPBio recommends room temperature in sealed, moisture-protected containers [1]. This multi-vendor availability with documented purity grades provides procurement flexibility and supply chain redundancy that is not uniformly available for all regioisomers—for example, the 4-bromo-3-methyl analog (CAS 1024741-95-4) has more limited commercial sourcing.

Purity specification Quality control Vendor comparison Procurement

Scaffold-Class Differentiation: [1,2,3]Triazolo[1,5-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyridine Biological Target Profiles

The [1,2,3]triazolo[1,5-a]pyridine scaffold (to which 6-bromo-3-methyl belongs) and the isomeric [1,2,4]triazolo[1,5-a]pyridine scaffold (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine, CAS 356560-80-0) engage fundamentally different biological target space. The [1,2,4]triazolo series is primarily associated with kinase inhibition: 6-bromo-[1,2,4]triazolo[1,5-a]pyridine is a selective ALK5 kinase inhibitor , and related [1,2,4]triazolo[1,5-a]pyridines are documented JAK1/2 inhibitors [1] and AXL receptor tyrosine kinase inhibitors [2]. In contrast, the [1,2,3]triazolo[1,5-a]pyridine scaffold has demonstrated antiparasitic activity: derivatives act as trypanocidal agents via sterol 14α-demethylase inhibition (sterol biosynthesis pathway alteration in Trypanosoma cruzi) [3] and show leishmanicidal activity against Leishmania infantum, L. braziliensis, and L. donovani [4]. These divergent biological profiles mean that the two scaffold classes are not interchangeable in drug discovery programs targeting specific therapeutic areas.

Scaffold hopping Kinase inhibition Sterol biosynthesis Biological target selectivity

Optimal Application Scenarios for 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine Based on Verifiable Differentiation Evidence


Orthogonal Protecting Group Strategy in Multi-Step Heterocyclic Synthesis

When a synthetic route requires selective functionalization at the 5- or 7-position of the [1,2,3]triazolo[1,5-a]pyridine core in the presence of a bromine substituent, the 6-bromo-3-methyl compound is the only viable regioisomer. The benzenoid inertness at C-6 ensures the bromine survives nucleophilic conditions (amines, alkoxides, thiols) that would displace bromine at C-5 or C-7 [1]. This enables strategies such as SNAr at C-7 followed by retention of C-6 bromine for subsequent metal-catalyzed or radical-based C–C bond formation at that position. This orthogonal reactivity cannot be achieved with the 5-bromo or 7-bromo analogs [1].

Sequential One-Pot Diversification via Metal-Free C–N / C–C Cascade Reactions

The TBAB-catalyzed metal-free Csp³–N coupling methodology tolerates the Csp²–Br bond at C-6, enabling a sequential one-pot reaction: first, coupling with anilines to form (2-pyridyl)alkylamine derivatives; second, Barluenga-type Csp²–Csp² coupling with N-tosylhydrazones [2]. This cascade strategy is inaccessible with 5-bromo or 7-bromo analogs because the activated bromine would undergo competitive displacement during the amine coupling step [1]. The 6-bromo compound thus enables a unique sustainable synthesis platform for diversely substituted pyridine derivatives [2].

Antiparasitic Drug Discovery: Scaffold for Trypanocidal and Leishmanicidal Lead Optimization

The [1,2,3]triazolo[1,5-a]pyridine scaffold, including 3-methyl-substituted derivatives, has demonstrated trypanocidal activity through inhibition of sterol 14α-demethylase in Trypanosoma cruzi, the causative agent of Chagas disease [3]. Related derivatives show leishmanicidal activity against multiple Leishmania species [4]. The 6-bromo-3-methyl compound serves as a key synthetic intermediate for installing diverse substituents at the 6-position (via the retained bromine) to explore structure-activity relationships (SAR) around this antiparasitic pharmacophore. This application is scaffold-specific and not addressable by [1,2,4]triazolo[1,5-a]pyridine isomers, which target kinases instead .

Fluorescent Chemosensor Development: Building Block for Tridentate Ligand Synthesis

[1,2,3]Triazolo[1,5-a]pyridines are established precursors for fluorescent tridentate ligands used in metal cation (Zn²⁺, Cu²⁺) and anion (nitrite, cyanide) sensing [5][6]. The 6-bromo-3-methyl compound, with its bromine retained at C-6, can be elaborated through the triazole ring-opening/ring-chain isomerization strategy to generate pyridine-based tridentate structures while preserving the bromine for further functionalization or for modulating the electronic properties of the fluorophore [5]. This distinguishes it from the 7-bromo analog, which is more commonly used for direct Suzuki coupling to install fluorescent aryl groups at C-7 [7].

Quote Request

Request a Quote for 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.